

# Method validation parameters for propaquizafop analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Propaquizafop

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## Regulatory Context & Residue Definition

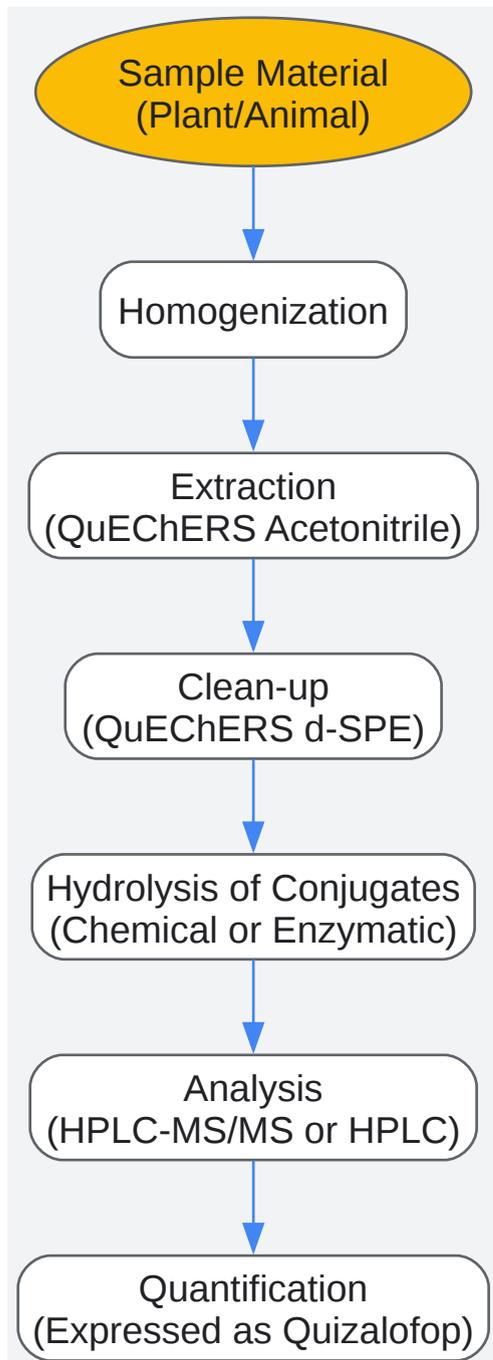
**Propaquizafop** is a herbicide where regulatory assessment focuses on its common moiety, **quizalofop**. The European Food Safety Authority (EFSA) has established a unified residue definition for monitoring and risk assessment that encompasses **propaquizafop** and other quizalofop-P esters [1] [2]. This definition is foundational for any analytical method.

The table below summarizes the core regulatory information:

Aspect	Specification
<b>Enforcement Residue Definition</b>	Sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers) [1] [2].
<b>Toxicological Reference Values</b>	ADI: 0.0083 mg/kg bw per day (quizalofop equivalents) [1]. ARfD: 0.08 mg/kg bw (quizalofop equivalents) [1].
<b>Maximum Residue Level (MRL) Example</b>	Lettuces and salad plants: 0.15 - 0.20 mg/kg [1].

## Analytical Workflow for Propaquizafof (Quizalofop) Analysis

The following diagram illustrates the generalized sample preparation and analysis workflow, adapting QuEChERS and LC-MS/MS for determining **propaquizafof** residues as quizalofop.



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This workflow synthesizes procedures from EFSA reasoned opinions [1] [2] and modern multi-pesticide analysis techniques [3] [4]. The hydrolysis step is critical for converting conjugates and esters back to the quizalofop acid to comply with the enforcement residue definition [2] [5].

## Method Validation Parameters

For regulatory compliance, the analytical method must be fully validated. The table below outlines key parameters and performance criteria based on EFSA requirements and analytical chemistry guidelines [1] [2] [5].

Validation Parameter	Performance Criteria & Notes
<b>Linearity &amp; Range</b>	Establish a calibration curve with $R^2 > 0.99$ . The range should cover from LOQ to at least the MRL level.
<b>Limit of Quantification (LOQ)</b>	Must be $\leq 0.01$ mg/kg for most plant matrices [2]. For animal commodities, an LOQ of 0.01 mg/kg is also targeted, though complete validation is required [5].
<b>Accuracy (Recovery)</b>	Typically 70-120% with an RSD $\leq 20\%$ [3]. Must be demonstrated for each representative commodity.
<b>Precision (Repeatability)</b>	RSD $\leq 20\%$ for within-laboratory repeatability [3].
<b>Specificity/Selectivity</b>	No significant interference from co-eluting compounds in the sample matrix. Confirmed by MS/MS detection.
<b>Extraction Efficiency</b>	Must be demonstrated for the comprehensive residue definition, including hydrolysis efficiency for conjugates and ester variants (e.g., propaquizafop) [2] [5].
<b>Matrix Effect</b>	Evaluation is mandatory for LC-MS methods. Can be mitigated using matrix-matched calibration or isotope-labeled internal standards [3].

## Detailed Experimental Protocol

## Analysis of Propaquizafof in High-Water Content Crops (e.g., Lettuce)

This protocol is adapted from EFSA assessment reports and analytical studies [1] [3] [4].

- **Materials:** Homogenized lettuce sample, acetonitrile (HPLC grade), QuEChERS extraction salts (MgSO<sub>4</sub>, NaCl), dispersive SPE tubes (e.g., C18, PSA), quizalofop analytical standard, formic acid, water (HPLC grade).
- **Equipment:** Analytical balance, homogenizer, centrifuge, vortex mixer, nitrogen evaporator, UHPLC-MS/MS or HPLC system.

### Procedure:

- **Extraction:** Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (1% formic acid) and vortex vigorously for 1 minute. Add QuEChERS salts (e.g., 4g MgSO<sub>4</sub>, 1g NaCl) and shake immediately for another minute. Centrifuge at >4000 rpm for 5 minutes.
- **Clean-up:** Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO<sub>4</sub> and 25 mg PSA. Shake for 30 seconds and centrifuge.
- **Hydrolysis:** Transfer a 1 mL aliquot of the cleaned extract to a reaction vial. Add 0.1 mL of concentrated HCl. Heat at 80°C for 1 hour to hydrolyze conjugates and ensure complete conversion of **propaquizafof** and other esters to quizalofop acid [5]. Let cool and filter through a 0.22 µm syringe filter before analysis.
- **LC-MS/MS Analysis:**
  - **Column:** C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).
  - **Mobile Phase:** (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid.
  - **Gradient:** Start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes.
  - **Flow Rate:** 0.3 mL/min.
  - **Detection:** Tandem Mass Spectrometry (MRM mode). Monitor transitions for quizalofop (e.g., 345.1 > 299.1 for quantification).
- **Quantification:** Use a matrix-matched calibration curve of quizalofop acid in blank lettuce extract to minimize matrix effects.

## Critical Considerations for Researchers

- **Residue Definition is Paramount:** The method must be validated for the **sum of quizalofop, its esters, and conjugates**. Simply quantifying the parent **propaquizafof** is insufficient for compliance [1] [2].
- **Address Data Gaps:** EFSA has noted that full validation data for the extraction and hydrolysis efficiency of the enforcement method is still missing for some animal matrices (e.g., kidney, liver

beyond poultry) and complex plant matrices (e.g., herbs, spices) [2] [5]. For these commodities, demonstrating this efficiency is a key part of method development.

- **Confirm Hydrolysis Efficiency:** The hydrolysis step is vital for accurate results. Its efficiency must be validated by demonstrating quantitative conversion of **propaquizafop** and relevant conjugates to quizalofop acid using spiked samples [5].

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To cite this document: Smolecule. [Method validation parameters for propaquizafop analysis].

Smolecule, [2026]. [Online PDF]. Available at:

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